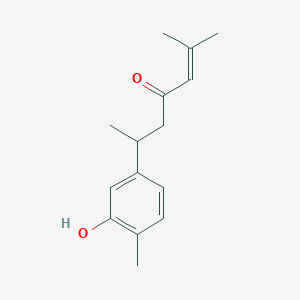

2-Hepten-4-one, 6-(3-hydroxy-4-methylphenyl)-2-methyl-

Overview

Description

Turmeronol a belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Turmeronol a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, turmeronol a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, turmeronol a can be found in herbs and spices and turmeric. This makes turmeronol a a potential biomarker for the consumption of these food products.

Scientific Research Applications

Synthesis and Chemical Properties

A New Synthesis of Methyl Heptenone : Research by Saito, Tachibana, and Omichi (1962) described a synthesis method for 6-Methyl-6 (or 5)-hepten-2-one, related to the compound , through hydrolysis and dehydration processes (Saito, Tachibana, & Omichi, 1962).

Stereochemical Considerations : Schwab et al. (1991) conducted a study on the controlled conversion of 2-methyl-2-hepten-6-one by Botrytis cinerea, resulting in various stereoselective metabolites, demonstrating the compound's stereochemical complexities (Schwab et al., 1991).

Atmospheric Reactions and Environmental Impact : Research by Smith et al. (1996) on 6-Methyl-5-hepten-2-one revealed its atmospheric reactions with radicals and ozone, highlighting environmental implications of such compounds (Smith et al., 1996).

Biological and Pharmacological Potential

Anti-HIV Activities : Studies by Baba et al. (1989, 1990) on 6-substituted acyclouridine derivatives, structurally related to the compound , demonstrated potent inhibitory effects against HIV-1, indicating potential antiviral properties (Baba et al., 1989), (Baba et al., 1990).

Synthesis of Non-Cytotoxic Compounds : Research by Cindrić et al. (2018) explored the synthesis of enaminones, including compounds structurally similar to the target compound, which displayed mild antibacterial activity and non-cytotoxicity (Cindrić et al., 2018).

Chemical Reactions and Applications

Palladium-Mediated Reactions : A study by Han and Widenhoefer (2007) demonstrated the palladium-mediated cyclization of 6-methyl-1-phenyl-6-hepten-2-one, underscoring the relevance of such compounds in complex chemical reactions (Han and Widenhoefer, 2007).

Synthesis of Tetrahydropyran Ring Containing Compounds : Hanzawa et al. (2012) synthesized acids, esters, alcohols, and ethers containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one, demonstrating its utility in producing a variety of chemical structures (Hanzawa et al., 2012).

properties

IUPAC Name |

6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,9,12,17H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIFVLKZUWRNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CC(=O)C=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578925 | |

| Record name | 6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139085-16-8, 131651-37-1 | |

| Record name | 6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Turmeronol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1253888.png)

![6-(1-Hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253894.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)

![(1R,2R,6R,7R,9S,13R,17R)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1253905.png)